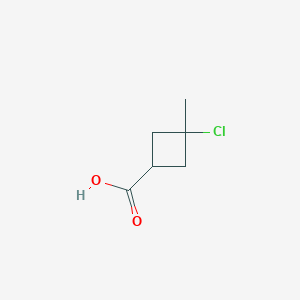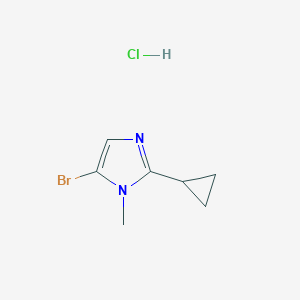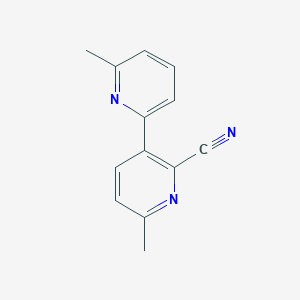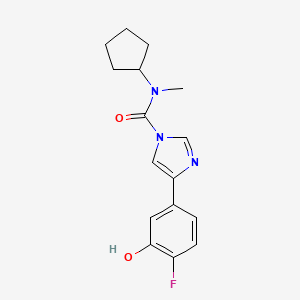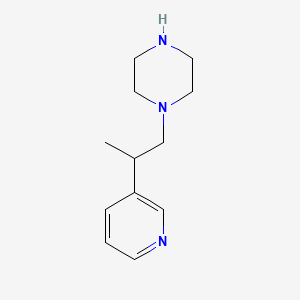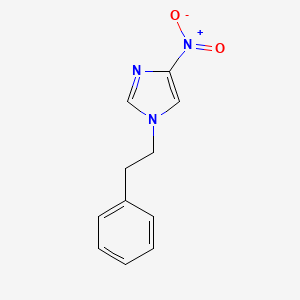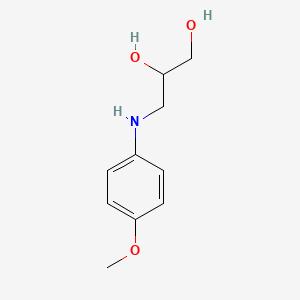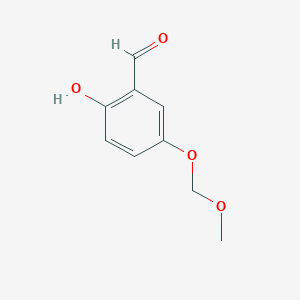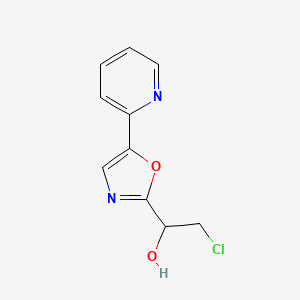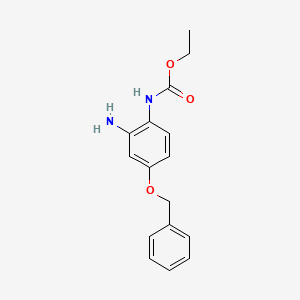
(4-Piperazin-1-ylphenyl) methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Piperazin-1-ylphenyl) methanesulfonate is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperazine ring attached to a phenyl group, which is further linked to a methanesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Piperazin-1-ylphenyl) methanesulfonate typically involves the reaction of 4-(piperazin-1-yl)phenol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
4-(piperazin-1-yl)phenol+methanesulfonyl chloride→(4-Piperazin-1-ylphenyl) methanesulfonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(4-Piperazin-1-ylphenyl) methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The piperazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-(piperazin-1-yl)phenol and methanesulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the piperazine ring.
Hydrolysis: 4-(piperazin-1-yl)phenol and methanesulfonic acid.
Scientific Research Applications
(4-Piperazin-1-ylphenyl) methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as an antineoplastic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Piperazin-1-ylphenyl) methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group undergoes nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules . This can result in the inhibition of enzyme activity or disruption of cellular processes. The piperazine ring may also interact with specific receptors or enzymes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Piperazin-1-yl)phenol: Lacks the methanesulfonate group but shares the piperazine and phenyl moieties.
Methanesulfonyl Chloride: Used in the synthesis of (4-Piperazin-1-ylphenyl) methanesulfonate.
N-Methylpiperazine: Similar piperazine structure but with a methyl group instead of the phenyl group.
Uniqueness
This compound is unique due to the presence of both the piperazine ring and the methanesulfonate group. This combination imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
(4-piperazin-1-ylphenyl) methanesulfonate |
InChI |
InChI=1S/C11H16N2O3S/c1-17(14,15)16-11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 |
InChI Key |
GUQYBPZBWYXDSL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,4-diaminophenoxy)methyl]Benzonitrile](/img/structure/B13880656.png)
